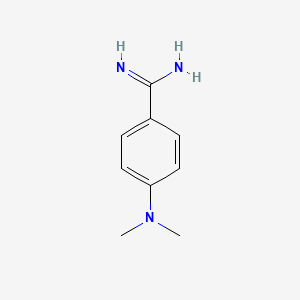

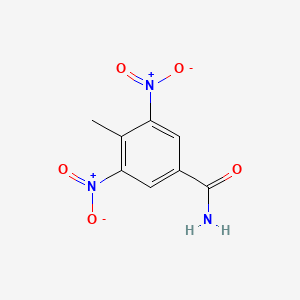

4-Methyl-3,5-dinitrobenzamide

概要

説明

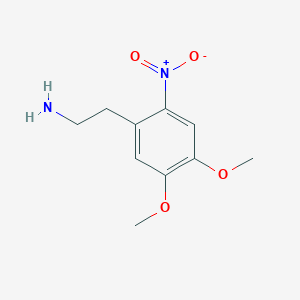

4-Methyl-3,5-dinitrobenzamide (MDB) is a chemical compound that has gained significant attention in scientific research. It is a yellow crystalline solid that is soluble in organic solvents and is known for its unique properties. MDB has been used in various fields of study, including chemistry, biology, and pharmacology, due to its ability to act as a potent inhibitor of enzymes and proteins.

科学的研究の応用

Anticancer Therapy

“4-Methyl-3,5-dinitrobenzamide” has potential applications in anticancer therapy . In a study, a semi-synthetic derivative of this compound, N-(4-aminocyclooctyl)-3,5-dinitrobenzamide, showed significant anticancer activities against in vitro cancerous cell line models .

Antimicrobial Activity

This compound also exhibits antimicrobial activity. It has been found to be effective against bacterial and fungal pathogens, thus helping to control infectious diseases .

Antifungal Activity

In addition to its antibacterial properties, “4-Methyl-3,5-dinitrobenzamide” has shown significant antifungal activity. For instance, it has been found to have a low minimum inhibitory concentration (MIC) against Candida albicans .

Anti-Tuberculosis Drug Development

Research has been conducted on the development of new drugs to treat tuberculosis based on the dinitrobenzamide scaffold . The study explored a broad array of substituted benzamides, particularly focusing on previously unexplored 3,5-dinitrobenzamide derivatives .

Wastewater Treatment

“4-Methyl-3,5-dinitrobenzamide” has been used as a feed additive to control coccidiosis in poultry, and part of the added compound is excreted into wastewater and surface water . Therefore, the removal of this compound from wastewater and surface water is an important application .

Bioactive Compound Isolation

The compound has been used in the isolation of novel bioactive compounds from actinomycetes species isolated from mangrove habitats . This has led to the discovery of new compounds with potential therapeutic applications .

作用機序

Target of Action

4-Methyl-3,5-dinitrobenzamide and its derivatives have been found to exhibit significant antifungal activity, particularly against Candida species . The primary targets of this compound appear to be the fungal cell membranes .

Mode of Action

The compound interacts with the fungal cell membrane, leading to changes in its structure and function . This interaction disrupts the normal functioning of the cell, inhibiting its growth and eventually leading to cell death .

Biochemical Pathways

Studies suggest that the compound interferes with the synthesis of ergosterol, a key component of fungal cell membranes . This interference disrupts the integrity of the cell membrane, leading to cell death .

Pharmacokinetics

It is known that the compound is soluble in methanol , which suggests that it may be well-absorbed in the body

Result of Action

The result of the action of 4-Methyl-3,5-dinitrobenzamide is the inhibition of fungal growth and the death of fungal cells . This is achieved through the disruption of the fungal cell membrane and interference with key cellular processes .

Action Environment

The action of 4-Methyl-3,5-dinitrobenzamide can be influenced by various environmental factors. For instance, the compound’s solubility in methanol suggests that its efficacy may be affected by the presence of certain solvents Additionally, the compound’s stability and efficacy may be influenced by factors such as temperature, pH, and the presence of other substances

特性

IUPAC Name |

4-methyl-3,5-dinitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O5/c1-4-6(10(13)14)2-5(8(9)12)3-7(4)11(15)16/h2-3H,1H3,(H2,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXZXZIKHDOCRFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])C(=O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90391414 | |

| Record name | 4-Methyl-3,5-dinitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-3,5-dinitrobenzamide | |

CAS RN |

4551-76-2 | |

| Record name | 4-Methyl-3,5-dinitrobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4551-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-3,5-dinitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[2-(4-Chlorophenoxy)ethyl]amino}ethanol](/img/structure/B1351711.png)

![5-Chloro-2-[(4-chlorobenzyl)oxy]benzaldehyde](/img/structure/B1351713.png)

![5-[4-(diethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1351720.png)

![N-(benzoyloxy)-N-{[4-(4-chlorophenoxy)-3-nitrophenyl]methylene}amine](/img/structure/B1351736.png)

![Methyl 2-[[2-(4-bromophenyl)acetyl]amino]acetate](/img/structure/B1351743.png)